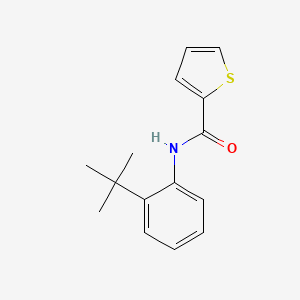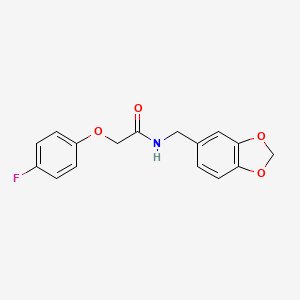![molecular formula C16H14ClNO3 B5788019 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)
5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid, also known as CPAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid also reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by inhibiting NF-κB activation. In animal models of Alzheimer's disease, 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid has been shown to reduce amyloid-beta (Aβ) deposition and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid also has a well-characterized mechanism of action and has been extensively studied in various disease models. However, 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid has some limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid research, including:
1. Investigation of the potential therapeutic applications of 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid in other diseases, such as cardiovascular disease and diabetes.
2. Development of novel 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid derivatives with improved solubility and bioavailability.
3. Exploration of the molecular mechanisms underlying the neuroprotective effects of 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid.
4. Evaluation of the safety and efficacy of 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid in clinical trials.
5. Investigation of the potential synergistic effects of 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid with other drugs or therapies.
In conclusion, 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. Its well-characterized mechanism of action and ease of synthesis make it an attractive target for further research. Future studies should focus on exploring the full potential of 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid in various disease models and developing novel derivatives with improved properties.
Synthesemethoden
5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid can be synthesized through a multi-step process involving the reaction of 5-chloroanthranilic acid with 3-phenylpropanoyl chloride in the presence of a base. The resulting intermediate is then treated with ammonia to form 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid. This synthesis method has been optimized to yield high purity and high yield of 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation in animal models. In neurological disorder research, 5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-chloro-2-(3-phenylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-12-7-8-14(13(10-12)16(20)21)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEWQBUIBZRRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(3-phenylpropanoyl)amino]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787936.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5787942.png)
![6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5787968.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5787972.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B5787987.png)
![2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5787990.png)



![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)

![2,2,2-trifluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B5788038.png)